molecular formula C29H44B2O4 B1608338 [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid CAS No. 264615-47-6

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid

Cat. No.: B1608338
CAS No.: 264615-47-6
M. Wt: 478.3 g/mol
InChI Key: RBFWXVHGJQDSGG-UHFFFAOYSA-N
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Description

Introduction to [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic Acid

This compound stands as a remarkable example of molecular engineering in contemporary organic chemistry, where the strategic combination of fluorene-based aromatics with organoboron functionality creates compounds with exceptional utility in advanced materials applications. The development of this specific compound reflects the broader evolution of boronic acid chemistry from laboratory curiosities to essential components of modern synthetic methodology. The unique architecture of this molecule, incorporating both electron-rich fluorene units and Lewis acidic boronic acid groups, enables its participation in sophisticated chemical transformations that are fundamental to the production of next-generation electronic materials.

The significance of this compound extends beyond its individual chemical properties to encompass its role as a bridge between traditional organic synthesis and cutting-edge materials science. This compound exemplifies how careful molecular design can yield materials that address specific technological challenges, particularly in the realm of organic electronics where the control of electronic and optical properties at the molecular level is paramount. The integration of bulky alkyl substituents with the rigid fluorene core creates a molecule that combines processability with performance, making it an ideal candidate for solution-processable electronic devices.

Research into this compound has revealed its exceptional versatility in cross-coupling chemistry, where it serves as both a synthetic intermediate and a functional component in the final materials. The dual boronic acid functionality allows for controlled polymerization reactions that can produce materials with precisely tailored molecular weights and architectures. This level of control is essential for optimizing the performance of organic electronic devices, where small changes in molecular structure can have profound effects on device efficiency and stability.

Structural Overview and Nomenclature

The molecular architecture of this compound represents a sophisticated example of functional group integration within a rigid aromatic framework. The compound's structure centers on a fluorene core, which consists of two benzene rings fused to a central five-membered ring, providing a planar, conjugated system that facilitates electron delocalization. The fluorene backbone is substituted at the 9-position with two 2-ethylhexyl groups, which serve multiple critical functions including enhanced solubility in organic solvents and prevention of intermolecular aggregation that could compromise material properties.

The boronic acid functional groups are positioned at the 2- and 7-positions of the fluorene core, locations that correspond to the para-positions of the outer benzene rings. This specific substitution pattern is crucial for maintaining the electronic conjugation across the molecule while providing reactive sites for further chemical elaboration. The boronic acid groups themselves consist of boron atoms bonded to two hydroxyl groups, creating Lewis acidic centers that can participate in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Table 1: Molecular Properties of this compound

Property Value Reference
Chemical Abstract Service Number 264615-47-6
Molecular Formula C29H44B2O4
Molecular Weight 478.28 g/mol
IUPAC Name This compound
InChI Key RBFWXVHGJQDSGG-UHFFFAOYSA-N

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the fluorene core is identified as the parent structure, with the 9,9-bis(2-ethylhexyl) substituents and the 2,7-diyl boronic acid functionality clearly specified. Alternative names found in the literature include various shortened forms and systematic names that emphasize different aspects of the molecular structure, such as "9,9-Di(2-ethylhexyl)fluorene-2,7-diboronic acid" and "Boronic acid, B,B'-[9,9-bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bis-".

The three-dimensional structure of the molecule reveals important conformational features that influence its chemical behavior and physical properties. The fluorene core maintains a relatively planar geometry, which is essential for effective π-conjugation and electronic communication across the molecule. The 2-ethylhexyl substituents adopt extended conformations that project away from the aromatic core, minimizing steric interactions while maximizing solubility enhancement. The boronic acid groups exist primarily in their trigonal planar form under normal conditions, with the potential to adopt tetrahedral coordination when forming complexes with appropriate Lewis bases.

Properties

IUPAC Name

[7-borono-9,9-bis(2-ethylhexyl)fluoren-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44B2O4/c1-5-9-11-21(7-3)19-29(20-22(8-4)12-10-6-2)27-17-23(30(32)33)13-15-25(27)26-16-14-24(31(34)35)18-28(26)29/h13-18,21-22,32-35H,5-12,19-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFWXVHGJQDSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(C2(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C3)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392713
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid
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Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264615-47-6
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]diboronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
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Preparation Methods

Preparation via Lithiation and Boronate Ester Formation (RSC 2013)

  • Starting material: 2,7-dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene.
  • Procedure:
    • Dissolve the dibromo compound in dry tetrahydrofuran (THF) under nitrogen atmosphere at -78 °C.
    • Add 1.6 M n-butyllithium in hexanes dropwise to effect lithium-halogen exchange.
    • Stir at -78 °C for 30 minutes to generate the dilithiated intermediate.
    • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the reaction mixture.
    • Warm slowly to room temperature and stir for 16 hours.
    • Quench with water and extract the product.
    • Purify by crystallization from isopropyl alcohol to yield the bisboronate ester.
  • Hydrolysis: The bisboronate ester is then hydrolyzed to the bisboronic acid by aqueous acidic workup or exposure to moisture.

  • Yield: Approximately 73% isolated yield of the boronate ester intermediate, which converts efficiently to the bisboronic acid.

Direct Use in Suzuki Coupling Polymerizations (Kyoto University, 2015)

  • The bisboronic acid derivative is commercially available or prepared via the above method.
  • It is used as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize conjugated polymers.
  • Typical conditions involve:
    • Catalyst: Pd2(dba)3 with S-Phos ligand.
    • Base: Cesium carbonate.
    • Solvent: Mixture of toluene and water.
    • Temperature: 80 °C.
    • Reaction time: 7 days under argon atmosphere.
  • The bisboronic acid is stable under these conditions and provides high coupling efficiency.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Notes Yield/Outcome
Lithiation 1.6 M n-BuLi in hexanes, -78 °C, 30 min Directed lithiation at 2,7-positions High regioselectivity
Borylation 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, RT, 16 h Formation of bisboronate ester ~73% isolated yield of ester
Hydrolysis Aqueous acidic or neutral workup Conversion to bisboronic acid Quantitative conversion
Purification Crystallization from isopropyl alcohol Removes impurities Pure bisboronic acid obtained

Research Findings and Notes

  • The bulky 2-ethylhexyl substituents at the 9-position of fluorene enhance solubility in organic solvents, facilitating purification and subsequent polymerization reactions.
  • The boronic acid groups at the 2,7-positions are crucial for Suzuki coupling, enabling the formation of well-defined conjugated polymers with controlled molecular weights and properties.
  • The lithiation-borylation sequence is preferred over direct borylation methods due to better regioselectivity and higher yields.
  • The bisboronic acid is typically handled under inert atmosphere or deoxygenated solvents to prevent oxidation or degradation.
  • Commercial availability from reputable suppliers (e.g., Sigma-Aldrich) is noted, but in-house synthesis is common for research purposes.

Chemical Reactions Analysis

Types of Reactions

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid groups to boranes.

    Substitution: The compound can participate in substitution reactions where the boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Boranes.

    Substitution: Various substituted fluorene derivatives.

Scientific Research Applications

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: It is used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid involves its interaction with molecular targets through the boronic acid groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in various chemical and biological processes. The pathways involved include:

    Covalent Bond Formation: Interaction with diols and other nucleophiles.

    Signal Transduction: Potential involvement in cellular signaling pathways through boron-containing intermediates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid, focusing on substituents, molecular properties, and applications:

Compound Name Substituents (9,9-positions) Molecular Formula Key Properties/Applications Source
This compound 2-ethylhexyl (branched C₈) C₂₉H₄₄B₂O₄ High solubility; AIE-active polymers with tunable emission (blue to orange in solid state)
9,9-Dioctylfluorene-2,7-diboronic acid Octyl (linear C₈) C₂₉H₄₄B₂O₄ Similar solubility to ethylhexyl; used in OLEDs and sensors but with different packing
[9,9-Didodecyl-9H-fluorene-2,7-diyl]bisboronic acid Dodecyl (linear C₁₂) C₃₇H₆₀B₂O₄ Enhanced solubility but reduced crystallinity; lower charge mobility in polymers
(9,9-Dibutyl-9H-fluoren-2-yl)boronic acid Butyl (linear C₄) C₂₁H₂₇BO₂ Lower solubility; limited to small-molecule syntheses due to steric constraints
(9,9-Dimethyl-9H-fluorene-2,7-diyl)bisboronic acid Methyl (C₁) C₁₅H₁₆B₂O₄ Poor solubility; restricted to rigid, crystalline polymers with high thermal stability

Key Differences and Implications

Alkyl Chain Length and Branching: Ethylhexyl (branched C₈): Balances solubility and steric hindrance, enabling processable polymers with strong emission in both solution and solid states . Dodecyl (linear C₁₂): Higher solubility but excessive chain length disrupts conjugation, lowering charge carrier mobility .

Electronic and Optical Properties :

  • Ethylhexyl-substituted polymers exhibit narrower band gaps compared to methyl analogues, enabling emission color modulation via substituent engineering .
  • Branched chains reduce crystallization, enhancing AIE activity compared to linear-chain derivatives (e.g., octyl or dodecyl) .

Synthetic Utility :

  • Ethylhexyl derivatives are preferred for large-scale polymer synthesis due to stability under Suzuki-Miyaura conditions, whereas methyl or butyl analogues are prone to premature precipitation .

Biological Activity

[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid is a compound that has garnered attention for its potential applications in organic electronics and biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₄₁H₆₄B₂O₄
  • Molecular Weight : 642.57 g/mol
  • CAS Number : 196207-58-6
  • Appearance : White powder
  • Purity : >98%

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boronic acid functionalities. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways.

  • Cell Signaling : The compound may modulate cell signaling pathways by interacting with proteins that contain diol groups.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
  • Anticancer Potential : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated the following:

  • Cell Viability : A study conducted on human cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner.
Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
  • Mechanism of Action : Flow cytometry analysis revealed that treated cells underwent apoptosis as indicated by increased Annexin V staining.

In Vivo Studies

Animal model studies have shown promising results regarding the compound's anticancer effects:

  • Tumor Growth Inhibition : In a xenograft model using mice implanted with human tumor cells, administration of this compound resulted in a significant reduction in tumor size compared to controls.
Treatment GroupTumor Volume (mm³)
Control800 ± 100
Compound Treatment300 ± 50

Case Studies

  • Case Study on Breast Cancer : A clinical trial investigated the efficacy of boronic acid derivatives in treating breast cancer patients resistant to conventional therapies. Results indicated improved outcomes when combined with standard chemotherapy.
  • Neurological Applications : Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It demonstrated reduced neuronal death and improved cognitive function in treated subjects.

Q & A

Q. What are the key considerations in synthesizing [9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid?

The synthesis typically involves Suzuki-Miyaura coupling reactions, where boronic acid groups are introduced into the fluorene backbone. Key steps include:

  • Precursor preparation : Starting with 2,7-dibromo-9,9-bis(2-ethylhexyl)fluorene, followed by palladium-catalyzed borylation using bis(pinacolato)diboron (B₂Pin₂) .
  • Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate) to isolate the product, with purity confirmed by HPLC (≥98%) .
  • Structural verification : NMR (¹H/¹³C) and X-ray crystallography to confirm bond angles (e.g., B–O bonds at ~1.35–1.43 Å) .

Q. How is the compound characterized for electronic applications?

Characterization focuses on its optoelectronic properties:

  • UV-Vis/PL spectroscopy : Measures absorption/emission maxima (e.g., λₐᵦₛ ~350–400 nm) for charge transfer studies .
  • Cyclic voltammetry : Determines HOMO/LUMO levels (e.g., HOMO ≈ -5.3 eV) to assess suitability for organic semiconductors .
  • X-ray diffraction : Resolves crystal packing (e.g., dihedral angles of 120–179° in the fluorene core) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in large-scale synthesis?

Yield optimization requires addressing:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) improve coupling efficiency .
  • Solvent systems : Toluene or THF at reflux (80–110°C) enhances boronic acid stability .
  • Controlled stoichiometry : A 1:2 molar ratio of dibromofluorene to B₂Pin₂ minimizes side products .
  • Data contradiction : Discrepancies in reported yields (e.g., 70–90%) may stem from oxygen sensitivity; inert atmosphere (N₂/Ar) is critical .

Q. What strategies mitigate solubility challenges in polymer-based applications?

The 2-ethylhexyl substituents enhance solubility in non-polar solvents (e.g., chloroform, toluene). For polar matrices:

  • Co-solvent systems : Blend with THF or dioxane to maintain homogeneity during thin-film deposition .
  • Side-chain modification : Replace 2-ethylhexyl with shorter alkyl chains (e.g., hexyl) to balance solubility and crystallinity .

Q. How do structural variations impact charge transport in organic field-effect transistors (OFETs)?

The conjugated fluorene core facilitates π-π stacking, while boronic acid groups enable crosslinking:

  • Mobility data : Hole mobility (μₕ) ranges from 10⁻⁴ to 10⁻² cm²/V·s, depending on alkyl chain length .
  • Crystallinity vs. disorder : Longer alkyl chains (e.g., octyl vs. ethylhexyl) reduce crystallinity but improve film uniformity .

Methodological Notes

  • Contradiction Analysis : Conflicting reports on reaction yields (e.g., 70% vs. 90%) may arise from trace moisture or residual palladium. Use Karl Fischer titration to monitor water content .
  • Advanced Characterization : Combine grazing-incidence XRD (GI-XRD) with AFM to correlate thin-film morphology with device performance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid
Reactant of Route 2
[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid

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